![molecular formula C20H20FN3O B6489380 8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189477-17-5](/img/structure/B6489380.png)
8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
- Application : 4ZPG is a BACE-1 inhibitor. Researchers have studied its binding interactions with BACE-1, aiming to develop effective AD therapies. The addition of a methyl group significantly improved its potency, reducing the IC50 from 11 μM to 55 nM .
- Application : 4ZPG’s ether-functionalized structure provides opportunities for drug development. Researchers explore its pharmacological properties and potential therapeutic applications .
Alzheimer’s Disease Research
Medicinal Chemistry
作用機序
Target of Action
The primary target of the compound “8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is BACE1 (Beta-Secretase 1) . BACE1 is a protease enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
The compound interacts with BACE1 by binding to its active site .
Biochemical Pathways
The compound’s interaction with BACE1 affects the amyloidogenic pathway, which is involved in the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer’s disease patients . By inhibiting BACE1, the compound can potentially reduce the production of beta-amyloid .
Pharmacokinetics
The compound’s molecular weight and formula (c14h16fn3s) suggest that it may have good bioavailability .
Result of Action
The inhibition of BACE1 by the compound could lead to a decrease in the production of beta-amyloid . This could potentially slow down the progression of Alzheimer’s disease, as beta-amyloid accumulation is a key factor in the disease’s pathogenesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH conditions can affect the solution conformation of the ligand, which in turn influences its binding to the receptor
特性
IUPAC Name |
8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-8-6-15(7-9-17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCZHRYIWSYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。